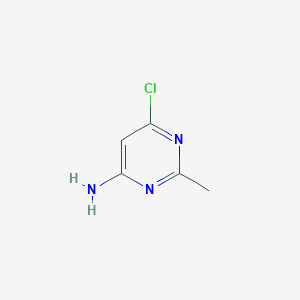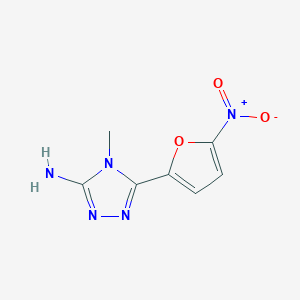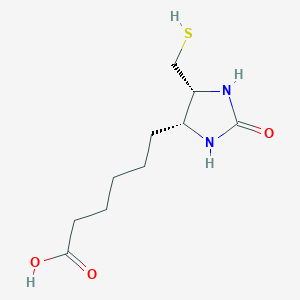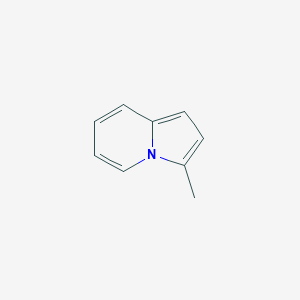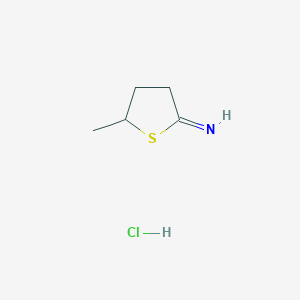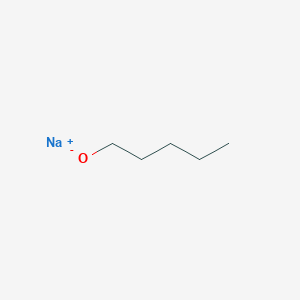
Sodium pentylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pentylate is a chemical compound that is widely used in scientific research. It is an alkoxide compound that is derived from pentanol. Sodium pentylate is a strong base that is used in the synthesis of various organic compounds.
Wirkmechanismus
Sodium pentylate acts as a strong base and reacts with acidic compounds to form salts. It is a nucleophile that attacks electrophilic compounds. Sodium pentylate is used in the synthesis of various organic compounds by deprotonating acidic compounds. It is also used as a catalyst in various chemical reactions.
Biochemische Und Physiologische Effekte
Sodium pentylate is a strong base that can cause severe burns and tissue damage upon contact. It is highly reactive and can react with water to produce hydrogen gas, which is flammable. Sodium pentylate is not recommended for human consumption and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium pentylate is a strong base that is used in various laboratory experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. However, sodium pentylate is highly reactive and requires careful handling. It can react with water to produce hydrogen gas, which is flammable. Sodium pentylate is not recommended for human consumption and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of sodium pentylate in scientific research. It can be used in the production of renewable energy sources such as biodiesel. It can also be used in the production of pharmaceuticals and agrochemicals. Further research can be done to explore the potential applications of sodium pentylate in various fields of science. The synthesis method of sodium pentylate can also be optimized to make it more efficient and cost-effective.
Conclusion
Sodium pentylate is a versatile reagent that is widely used in scientific research. It is a strong base that is used in the synthesis of various organic compounds and as a catalyst in various chemical reactions. Sodium pentylate has several advantages and limitations for laboratory experiments. It is highly reactive and requires careful handling. Further research can be done to explore the potential applications of sodium pentylate in various fields of science.
Synthesemethoden
Sodium pentylate is synthesized by reacting pentanol with sodium metal. The reaction is carried out in an inert atmosphere to prevent the oxidation of sodium. The reaction is exothermic and requires careful handling. The resulting product is a white crystalline solid that is highly reactive.
Wissenschaftliche Forschungsanwendungen
Sodium pentylate is used in various scientific research applications. It is used as a strong base in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. Sodium pentylate is used in the production of biodiesel, which is a renewable source of energy. It is also used in the production of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1941-84-0 |
|---|---|
Produktname |
Sodium pentylate |
Molekularformel |
C5H11NaO |
Molekulargewicht |
110.13 g/mol |
IUPAC-Name |
sodium;pentan-1-olate |
InChI |
InChI=1S/C5H11O.Na/c1-2-3-4-5-6;/h2-5H2,1H3;/q-1;+1 |
InChI-Schlüssel |
WVROFDYCUUILSJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC[O-].[Na+] |
SMILES |
CCCCC[O-].[Na+] |
Kanonische SMILES |
CCCCC[O-].[Na+] |
Synonyme |
Sodium pentylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



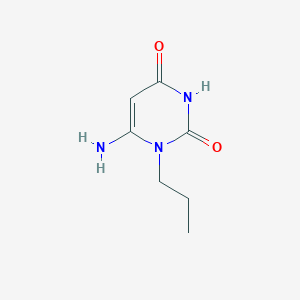
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
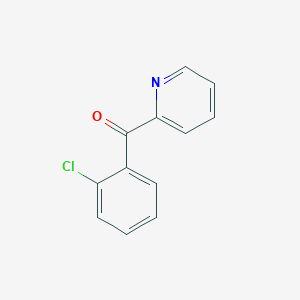
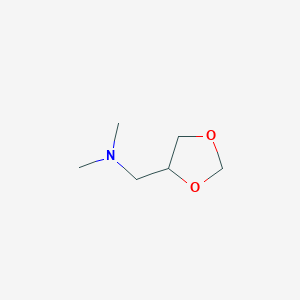
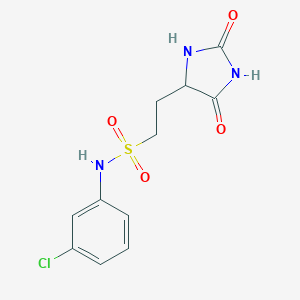
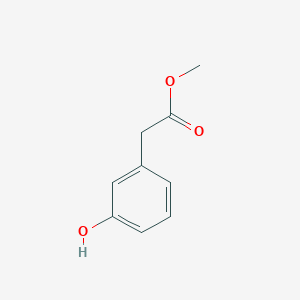
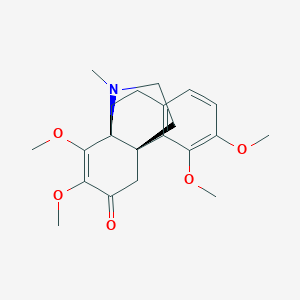
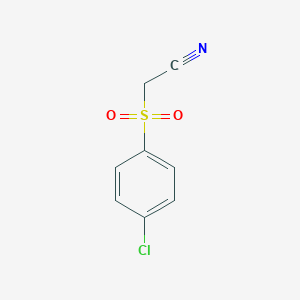
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
